molecular formula C18H17N3 B2456316 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline CAS No. 377052-89-6

6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2456316
CAS No.: 377052-89-6
M. Wt: 275.355
InChI Key: MIAPDOSIGLGEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . They are also known as benzo[a]pyrazines .


Synthesis Analysis

Quinoxalines can be synthesized through various methods. One of the recent advances is the transition-metal-free synthesis of quinoxalines . This method is considered more efficient and environmentally friendly .


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions. For instance, new acid-catalyzed rearrangements of quinoxalinones can lead to benzimidazoles when exposed to nucleophilic reactants .

Mechanism of Action

The mechanism of action of quinoxalines can vary depending on their specific structure and application. For example, some quinoxaline derivatives have been found to act as kinase inhibitors .

Future Directions

The future directions in the field of quinoxalines research include finding more efficient approaches towards the synthesis of quinoxaline rings . There is also a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment .

Properties

IUPAC Name

6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-12(2)11-21-16-10-6-3-7-13(16)17-18(21)20-15-9-5-4-8-14(15)19-17/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAPDOSIGLGEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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